Cyclobenzaprine b-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

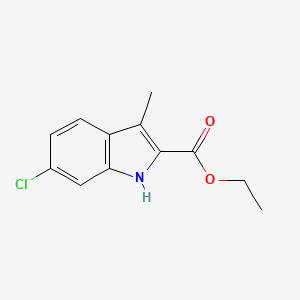

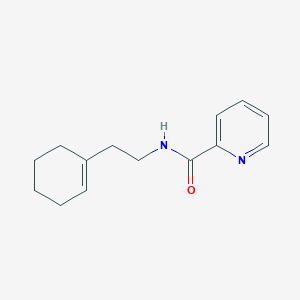

Cyclobenzaprine b-D-glucuronide is a metabolite of Cyclobenzaprine, a centrally acting skeletal muscle relaxant. This compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases associated with coronavirus infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclobenzaprine b-D-glucuronide is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Cyclobenzaprine. The reaction typically occurs under mild conditions, with the presence of cofactors and appropriate pH levels to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves the cultivation of microbial strains expressing UGT enzymes, followed by the extraction and purification of the glucuronidated product .

Análisis De Reacciones Químicas

Types of Reactions: Cyclobenzaprine b-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to regenerate the parent compound, Cyclobenzaprine. This reaction is catalyzed by β-glucuronidase enzymes .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzymes, physiological pH, and temperature conditions.

Oxidation and Reduction: While Cyclobenzaprine itself can undergo oxidation and reduction reactions, the glucuronidated form is more stable and less reactive under typical conditions.

Major Products Formed:

Hydrolysis: Cyclobenzaprine and glucuronic acid.

Aplicaciones Científicas De Investigación

Cyclobenzaprine b-D-glucuronide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Cyclobenzaprine b-D-glucuronide involves its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine itself acts as a centrally acting skeletal muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin, leading to reduced muscle hyperactivity. The glucuronidated form, this compound, is primarily involved in the detoxification and excretion of Cyclobenzaprine from the body .

Comparación Con Compuestos Similares

Amitriptyline b-D-glucuronide: Another glucuronidated metabolite of a tricyclic compound, used in the treatment of depression and neuropathic pain.

Nortriptyline b-D-glucuronide: A metabolite of Nortriptyline, used for similar therapeutic purposes as Amitriptyline.

Uniqueness: Cyclobenzaprine b-D-glucuronide is unique due to its specific role as a metabolite of Cyclobenzaprine, a muscle relaxant. Unlike other tricyclic compounds, Cyclobenzaprine is primarily used for its muscle relaxant properties rather than its antidepressant effects. The glucuronidated form is crucial for understanding the metabolism and excretion of Cyclobenzaprine in the body .

Propiedades

Fórmula molecular |

C26H29NO6 |

|---|---|

Peso molecular |

451.5 g/mol |

Nombre IUPAC |

6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3 |

Clave InChI |

DJRZMHSVTCVTFB-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)